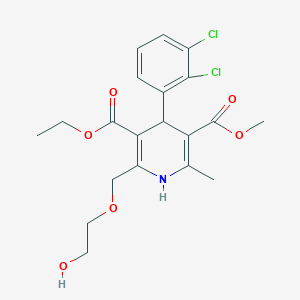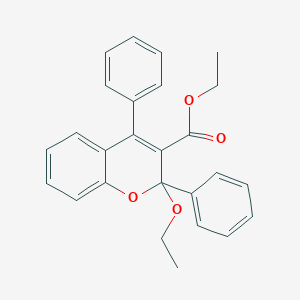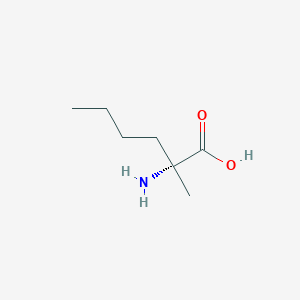
2-methyl-D-norleucine
Vue d'ensemble
Description
2-methyl-D-norleucine is a compound with the molecular formula C7H15NO2 . It is structurally similar to methionine, but it does not contain sulfur .
Synthesis Analysis
High-level biosynthesis of norleucine has been achieved in E. coli for the economic labeling of proteins . The biosynthesis of norleucine, which is a side-product of the branched chain amino acid pathway, was enhanced by deleting all three acetolactate synthase isoforms of the methionine auxotrophic E. coli expression strain B834 (DE3). Additionally, leuABCD was overexpressed to boost the biosynthesis of norleucine .
Molecular Structure Analysis
The molecular weight of this compound is 145.20 g/mol . The IUPAC name for this compound is (2R)-2-amino-2-methylhexanoic acid .
Chemical Reactions Analysis
Derivatization methods in GC and GC/MS have been used to analyze the chemical reactions of various compounds . Alkylation, the formation of aryl derivatives, silylation, acylation, and several other forms of derivatization are more frequently employed in analytical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 145.20 g/mol, a monoisotopic mass of 145.110275 Da, and a molecular formula of C7H15NO2 . The compound has a computed XLogP3-AA of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .
Applications De Recherche Scientifique
Role in Protein Synthesis : Norvaline, a methylated form of leucine, influences the activity of E. coli leucyl-tRNA synthetase, suggesting potential roles for noncognate amino acids in protein synthesis (Martinis & Fox, 1997).
Enzyme Inactivation : Diazoacetyl-dl-norleucine methyl ester is capable of rapidly inactivating pepsin, indicating its potential application in modifying enzyme activities (Rajagopalan, Stein, & Moore, 1966).
Effect on Feeding Behavior : Norleucine has been shown to depress growth and food intake in rats, with its effects being reversible with extra leucine (Tews, Repa, & Harper, 1990).
Impact on Hemoglobin Synthesis : Alpha-methyl-norvaline can reduce hemoglobin synthesis in chick embryos, leading to heart-beat arrest and embryonic death (Deuchar & Dryland, 1964).
Stimulating Antibiotic Production : Methionine and DL-norleucine can stimulate cephalosporin C production in Cephalosporium acremonium, without affecting cysteine metabolism (Drew & Demain, 1973).
Antibacterial Properties : Beta-methylnorleucine, produced by Serratia marcescens, effectively inhibits the growth of several bacteria in synthetic medium (Sugiura, Kisumi, & Chibata, 1981).
Interactions with Phospholipids : Norleucine-containing peptides show a greater tendency to interact with the lipid phase than methionine-containing peptides, suggesting a different mechanism of interaction with phospholipids (Epand & Raymer, 2009).
Orientations Futures
The future directions of 2-methyl-D-norleucine research could involve further exploration of its mechanism of action and potential therapeutic applications. For example, deep brain stimulation (DBS) is opening new therapeutic possibilities for neurological and psychiatric disorders . The mechanisms of action of DBS at the cell, molecular, and systems level are poorly understood and much work remains to be done .
Propriétés
IUPAC Name |
(2R)-2-amino-2-methylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZQHZQXROBVOO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@](C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347036 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105815-95-0 | |
| Record name | 2-Methyl-D-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


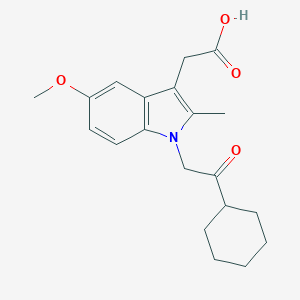

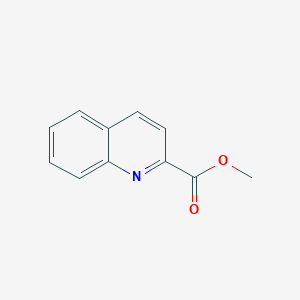
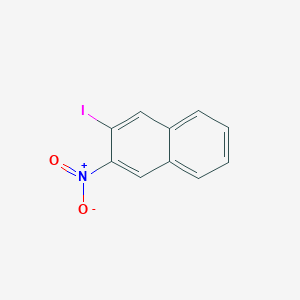
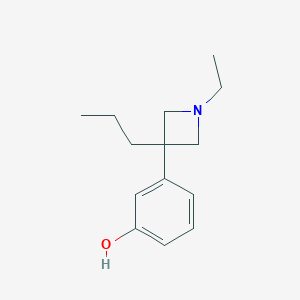
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)



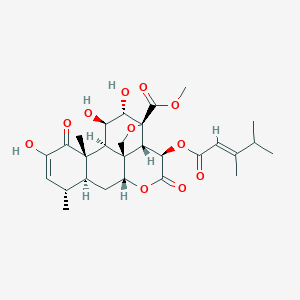
![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B12469.png)

